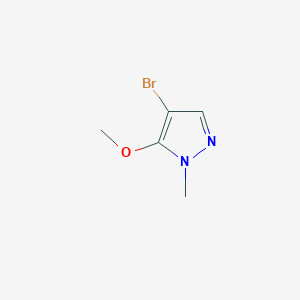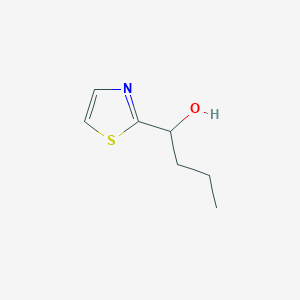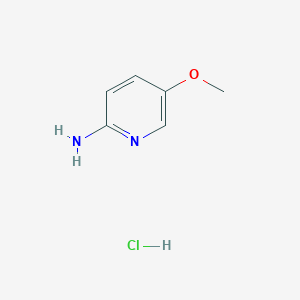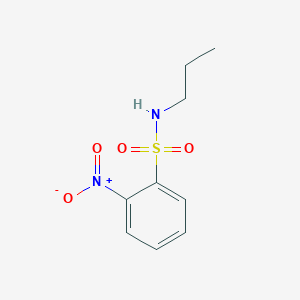
N,2-二羟基-4-甲氧基苯甲酰胺
描述
“N,2-dihydroxy-4-methoxybenzamide” is a chemical compound with the molecular formula C8H9NO4 . It has a molecular weight of 183.16 . The compound is also known by its CAS Number: 90222-58-5 .
Molecular Structure Analysis
The InChI code for “N,2-dihydroxy-4-methoxybenzamide” is 1S/C8H9NO4/c1-13-5-2-3-6 (7 (10)4-5)8 (11)9-12/h2-4,10,12H,1H3, (H,9,11) . This indicates the arrangement of atoms and bonds in the molecule.科学研究应用
1. 药理特性和毒理学
甲氧氯普胺在化学上与 N,2-二羟基-4-甲氧基苯甲酰胺相关,因其药理特性而被研究,特别是作为一种多巴胺拮抗剂,对胃肠道运动和食道括约肌压力有影响。然而,其毒理学特征,尤其是在儿科患者中,也一直是人们关注的主题,正如婴儿病例研究中所证明的那样,由于过量服用而表现出有毒的锥体外系反应 (Batts & Munter, 1998)。
2. 物理性质和化学分析
对与 N,2-二羟基-4-甲氧基苯甲酰胺结构相似的化合物(如甲氧氯普胺)的物理性质的研究包括检查它们的摩尔折射率和极化率。这涉及研究密度和折射率的浓度依赖性的线性关系,从而加深对该化合物化学特征的理解 (Sawale, Kalyankar, George, & Deosarkar, 2016)。
3. 药代动力学和生物利用度
与 N,2-二羟基-4-甲氧基苯甲酰胺密切相关的甲氧氯普胺的药代动力学和生物利用度已在不同制剂中得到评估。这项研究对于了解该化合物如何在体内吸收和代谢至关重要,从而深入了解其疗效和安全性 (Block, Pingoud, Khan, & Kjellerup, 1981)。
4. 在医学影像中的应用
N,2-二羟基-4-甲氧基苯甲酰胺衍生物已在医学影像学中得到探索,特别是在检测原发性乳腺癌的西格玛受体显像中。该化合物与癌细胞中过表达的西格玛受体结合的能力使其成为肿瘤诊断中的宝贵工具 (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002)。
5. 抗菌和抗病毒特性
N,2-二羟基-4-甲氧基苯甲酰胺的衍生物已在抗菌和抗病毒应用中显示出潜力。例如,某些类似物已显示出对细菌细胞分裂的显着活性,突出了它们作为抗菌剂的潜力。同样,一些 N-苯甲酰胺衍生物对肠道病毒 71 表现出显着的抗病毒活性
作用机制
Target of Action
N,2-Dihydroxy-4-methoxybenzamide is a complex compound with potential biological activity It’s important to note that the mechanism of action of a compound is often determined by its structure and functional groups. For instance, benzamide derivatives have been found to target the Hedgehog (Hh) signaling pathway
Mode of Action
It’s known that drugs generally exert their effects by binding to a receptor, which is a cellular component that the drugs interact with to produce a cellular action
Biochemical Pathways
Benzamide derivatives have been reported to inhibit the hh signaling pathway . This pathway plays a crucial role in embryonic development and maintaining adult tissue homeostasis. Abnormal activation of the Hh pathway can lead to various diseases, including cancer
Result of Action
Benzamide derivatives have been reported to exhibit a wide range of biological activities, including cytotoxic, antibacterial, and antiviral properties
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, water stress has been found to modulate plant response in maize colonized by the fungal entomopathogen Metarhizium robertsii . .
属性
IUPAC Name |
N,2-dihydroxy-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-5-2-3-6(7(10)4-5)8(11)9-12/h2-4,10,12H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSCRLXHIORANK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436312 | |
| Record name | 2-hydroxy-4-methoxybenzohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90222-58-5 | |
| Record name | 2-Hydroxy-4-methoxyphenylhydroxamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90222-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-hydroxy-4-methoxybenzohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Azaspiro[4.5]decan-4-one](/img/structure/B3058492.png)









